molecular formula C21H18ClN3OS B2960661 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide CAS No. 897458-52-5

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2960661
CAS No.: 897458-52-5
M. Wt: 395.91
InChI Key: DWOODMIKPPVFEK-UHFFFAOYSA-N
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Description

Its structure features a 4-chlorophenyl substituent at the 6-position of the imidazothiazole core and an N-(4-ethylphenyl)acetamide moiety. This compound is synthesized via multi-step reactions involving condensation of hydrazide intermediates with appropriate aldehydes or acylating agents .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c1-2-14-3-9-17(10-4-14)23-20(26)11-18-13-27-21-24-19(12-25(18)21)15-5-7-16(22)8-6-15/h3-10,12-13H,2,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOODMIKPPVFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide is part of a class of imidazo[2,1-b][1,3]thiazole derivatives that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C23H22ClN3O3SC_{23}H_{22}ClN_3O_3S, with a molecular weight of approximately 455.96 g/mol. The structural features include:

  • An imidazo[2,1-b][1,3]thiazole core.
  • A chlorophenyl substituent.
  • An ethylphenyl acetamide moiety.

Antitumor Activity

Imidazo[2,1-b][1,3]thiazole derivatives have shown significant antitumor properties. The presence of the thiazole ring appears crucial for cytotoxic activity against various cancer cell lines. For instance:

  • IC50 Values : Studies have reported IC50 values for related compounds in the range of 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines such as Jurkat and A-431 cells .
  • Mechanism : The antitumor effect is often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in proliferation and apoptosis.

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties:

  • Bacterial Inhibition : It has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Antioxidant Activity

The antioxidant potential of imidazo[2,1-b][1,3]thiazole derivatives is notable:

  • Assays : Various assays such as the TBARS assay have demonstrated that modifications at specific positions can enhance antioxidant activity significantly .
  • Relevance : This activity is crucial in mitigating oxidative stress-related diseases.

Study 1: Antitumor Efficacy

A study evaluated the efficacy of a series of thiazole derivatives including our compound against human cancer cell lines. Results indicated that compounds with electron-withdrawing groups like chlorine exhibited increased cytotoxicity due to enhanced interaction with target proteins involved in cancer progression .

Study 2: Antimicrobial Properties

In vitro studies assessed the antimicrobial effects against several pathogens. The results showed that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against infections .

Data Table

Biological ActivityIC50 (µg/mL)Mechanism
Antitumor (Jurkat cells)1.61Inhibition of cell proliferation
AntimicrobialVariesDisruption of cell wall synthesis
AntioxidantEC50 = 0.565Scavenging free radicals

Comparison with Similar Compounds

(a) Substituents on the Phenyl Ring
  • 4-Chlorophenyl vs. 4-Bromophenyl: Bromine substitution (e.g., in 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)acetamide) increases molecular weight (MW: ~465.02 g/mol) compared to chlorine (MW: ~381.88–382.89 g/mol) .
  • 4-Methoxyphenyl : Compounds like N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide (MW: 419.91 g/mol) show increased solubility due to the methoxy group’s polarity .
(b) Modifications on the Acetamide Side Chain
  • N-(4-Methylphenyl) : The methyl-substituted analog (L708-0978 , MW: 381.88 g/mol) has lower lipophilicity compared to the ethyl-substituted target compound (MW: ~382.89 g/mol), which may affect membrane permeability .
  • N-(Pyridinyl) : Derivatives such as 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)acetamide (5j, MW: 539.22 g/mol) incorporate heterocyclic moieties, enhancing interactions with kinase targets like VEGFR2 .
(c) Functional Group Additions
  • Hydrazinecarbothioamide : Compounds like 3d (MW: ~500 g/mol) exhibit aldose reductase (AR) inhibition (IC₅₀: 0.42 µM), attributed to the thioamide group’s electron-withdrawing effects .

Physicochemical Properties

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound R1: 4-Cl; R2: 4-EtPh ~382.89 Not reported Not reported
5f () R1: 4-Cl; R2: 6-Cl-pyridin-3-yl 381.79 215–217 72
5j () R1: 4-Cl; R2: Piperazinyl 573.18 118–120 71
L708-0978 () R1: 4-Cl; R2: 4-MePh 381.88 Not reported Not reported
3d () R1: 4-Br; R2: Benzoylthio ~500 215 73

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